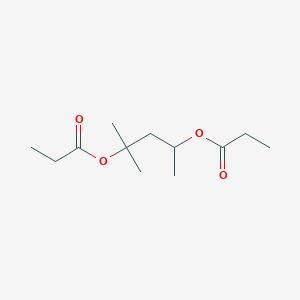
2-Methylpentane-2,4-diyl dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpentane-2,4-diyl dipropanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of 2-methylpentane-2,4-diol, where the hydroxyl groups are esterified with propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentane-2,4-diyl dipropanoate typically involves the esterification of 2-methylpentane-2,4-diol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpentane-2,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2-methylpentane-2,4-diol and propanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: 2-Methylpentane-2,4-diol and propanoic acid.
Aplicaciones Científicas De Investigación
2-Methylpentane-2,4-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of 2-methylpentane-2,4-diyl dipropanoate primarily involves its ester bonds. These bonds can be hydrolyzed by esterases, releasing 2-methylpentane-2,4-diol and propanoic acid. The hydrolysis process can be influenced by the presence of specific enzymes, pH, and temperature. The molecular targets include esterases and other hydrolytic enzymes that recognize and cleave ester bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpentane-2,4-diol: The parent compound with hydroxyl groups instead of ester groups.
2-Methylpentane: A hydrocarbon with a similar carbon skeleton but lacking functional groups.
Hexylene glycol: Another diol with similar properties but different structural arrangement.
Uniqueness
2-Methylpentane-2,4-diyl dipropanoate is unique due to its ester functional groups, which impart different chemical reactivity compared to its parent diol. The ester groups make it more susceptible to hydrolysis and provide different solubility and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
32376-43-5 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(4-methyl-4-propanoyloxypentan-2-yl) propanoate |
InChI |
InChI=1S/C12H22O4/c1-6-10(13)15-9(3)8-12(4,5)16-11(14)7-2/h9H,6-8H2,1-5H3 |
Clave InChI |
PJHCJPZDUNHLPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C)CC(C)(C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


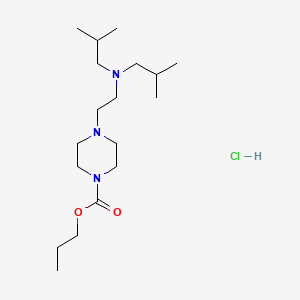
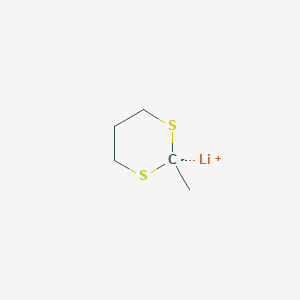
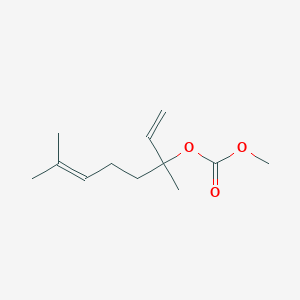
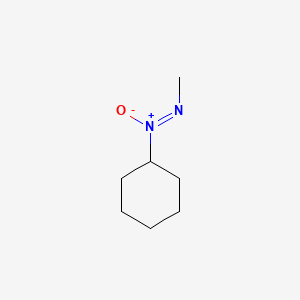
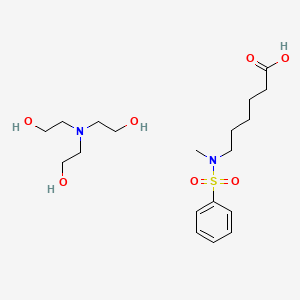
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
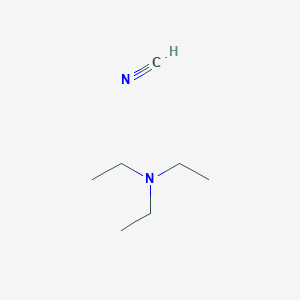
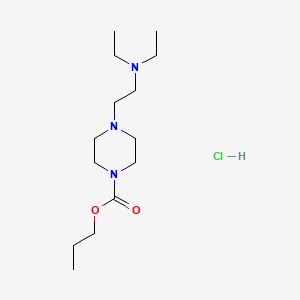
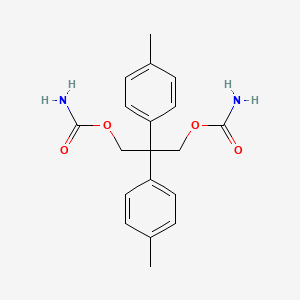
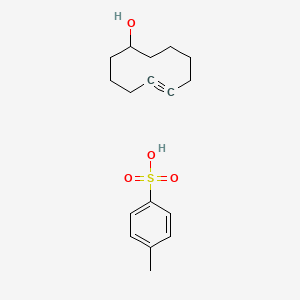

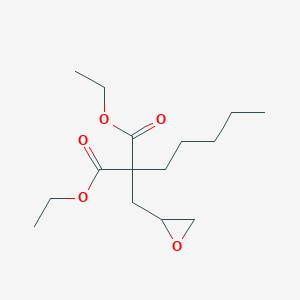
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

